molecular formula C12H20O4-2 B1236620 Dodecanedioate

Dodecanedioate

Cat. No.: B1236620
M. Wt: 228.28 g/mol
InChI Key: TVIDDXQYHWJXFK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of dodecanedioic acid;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a dodecanedioic acid.

Scientific Research Applications

Metabolic Pathways and Anaplerotic Therapy

Dodecanedioate (DODA) plays a significant role in metabolic pathways, particularly in the liver. Research has shown that DODA undergoes partial oxidation in peroxisomes and terminal oxidation in mitochondria. Notably, DODA contributes substantially to the anaplerosis of the citric acid cycle, making it a potential substrate for anaplerotic therapy in conditions like reperfusion injury and certain metabolic disorders such as propionic acidemia and methylmalonic acidemia (Jin et al., 2015).

Bioconversion and Production

Studies have explored the bioconversion of methyl laurate to dodecanedioic acid (DDDA) using the wild-type Candida tropicalis, highlighting the potential of biological processes in producing DDDA, a key raw material for various commodities and polymers (Akmalina et al., 2018). Further research has demonstrated the production of DDDA through biotransformation of low-cost plant-oil derivatives, offering a sustainable alternative to traditional petrochemical-based production methods (Funk et al., 2017).

Biomaterials and Tissue Engineering

This compound has been utilized in the synthesis of poly(xylitol-dodecanedioic acid) (PXDDA), a highly elastic and autofluorescent polymer for tissue regeneration applications. This development represents an eco-friendly approach to creating biodegradable polymers that promote cell adhesion and proliferation, offering significant promise in biomedical applications such as drug delivery and tissue engineering (Firoozi & Kang, 2019).

Energy Substrates in Diabetes Management

Dodecanedioic acid has been investigated as an alternative energy substrate in diabetes management. Its unique metabolic properties, including efficient tissue uptake and oxidation, make it a promising candidate for improving glucose metabolism and enhancing metabolic flexibility in type 2 diabetes (Mingrone et al., 2013).

Properties

Molecular Formula

C12H20O4-2

Molecular Weight

228.28 g/mol

IUPAC Name

dodecanedioate

InChI

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/p-2

InChI Key

TVIDDXQYHWJXFK-UHFFFAOYSA-L

SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-]

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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